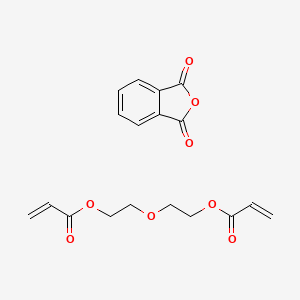![molecular formula C18H23N3S B14146943 N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide CAS No. 374763-60-7](/img/structure/B14146943.png)
N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed cyclization reactions of unsaturated substrates, such as alkynes and nitrogen compounds . The reaction conditions often include the use of catalytic amounts of gold(I) species, which activate the alkyne via π-coordination .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Biology: The compound’s unique structure makes it a candidate for studying biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is likely to interact with various enzymes and receptors, influencing biological processes such as signal transduction and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives, such as:
Uniqueness
N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide is unique due to its specific cyclohexyl and carbothioamide functional groups, which may confer distinct chemical and biological properties compared to other indole derivatives .
Eigenschaften
CAS-Nummer |
374763-60-7 |
|---|---|
Molekularformel |
C18H23N3S |
Molekulargewicht |
313.5 g/mol |
IUPAC-Name |
N-cyclohexyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide |
InChI |
InChI=1S/C18H23N3S/c22-18(19-13-6-2-1-3-7-13)21-11-10-17-15(12-21)14-8-4-5-9-16(14)20-17/h4-5,8-9,13,20H,1-3,6-7,10-12H2,(H,19,22) |
InChI-Schlüssel |
CUCPWXTXNJFRPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)NC(=S)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Löslichkeit |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


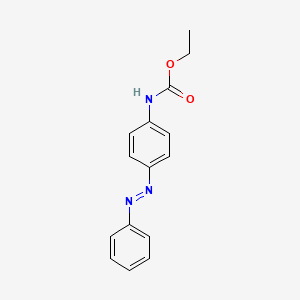
![(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide](/img/structure/B14146889.png)
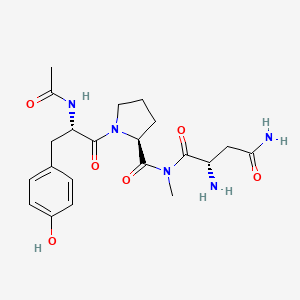
![4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate](/img/structure/B14146901.png)
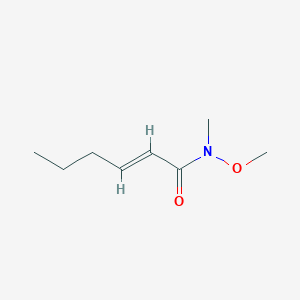
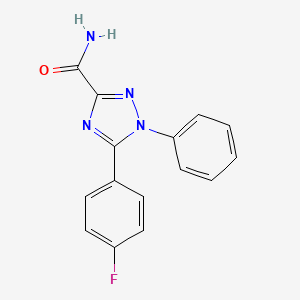
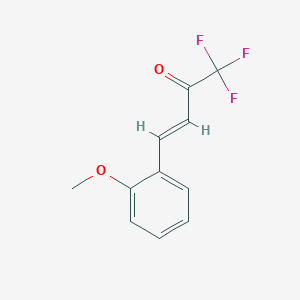
![7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B14146923.png)


![1,5-Diazabicyclo[3.1.0]hexane, 6-spiro-cyclohexane-](/img/structure/B14146948.png)

![4,6-Dichloro-thieno[2,3-b]pyridine-5-carboxylic acid ethyl ester](/img/structure/B14146950.png)
